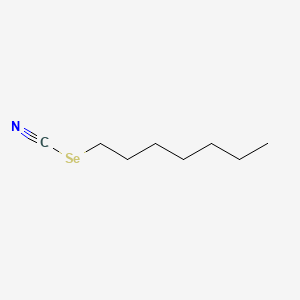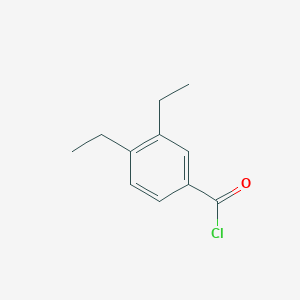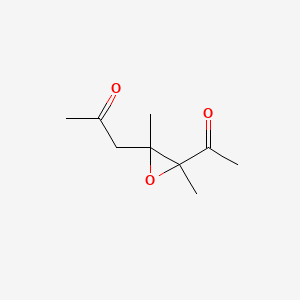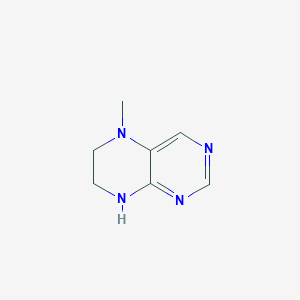
5-Methyl-5,6,7,8-tetrahydropteridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5,6,7,8-tetrahydropteridine is a chemical compound with the empirical formula C7H11N5O It is a derivative of pteridine, a heterocyclic compound that plays a significant role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5,6,7,8-tetrahydropteridine typically involves the reduction of pteridine derivatives. One common method includes the catalytic hydrogenation of 5-methylpteridine in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve the desired reduction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5,6,7,8-tetrahydropteridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pteridine derivatives.
Reduction: It can be further reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Pteridine derivatives with varying degrees of oxidation.
Reduction: More saturated pteridine derivatives.
Substitution: Substituted pteridine compounds with functional groups such as amines or thiols.
Applications De Recherche Scientifique
5-Methyl-5,6,7,8-tetrahydropteridine has several applications in scientific research:
Chemistry: It is used as a synthetic intermediate in the preparation of various pteridine derivatives.
Biology: The compound is studied for its role in the biosynthesis of cofactors such as tetrahydrobiopterin, which is essential for the activity of several enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research tool in biochemical studies.
Mécanisme D'action
The mechanism of action of 5-Methyl-5,6,7,8-tetrahydropteridine involves its role as a cofactor in enzymatic reactions. It acts as a synthetic cofactor for enzymes such as tyrosine hydroxylase, phenylalanine hydroxylase, and tryptophan hydroxylase. These enzymes are involved in the biosynthesis of neurotransmitters and other important biomolecules. The compound interacts with the active sites of these enzymes, facilitating the hydroxylation of aromatic amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethyl-5,6,7,8-tetrahydropterine: Another pteridine derivative with similar chemical properties but different biological activity.
5,6,7,8-Tetrahydrobiopterin: A natural cofactor with higher biological activity compared to synthetic derivatives like 5-Methyl-5,6,7,8-tetrahydropteridine.
Uniqueness
This compound is unique due to its specific methylation pattern, which affects its chemical reactivity and biological interactions. This uniqueness makes it a valuable tool in research for studying enzyme mechanisms and developing new therapeutic agents .
Propriétés
Numéro CAS |
316376-04-2 |
|---|---|
Formule moléculaire |
C7H10N4 |
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-methyl-7,8-dihydro-6H-pteridine |
InChI |
InChI=1S/C7H10N4/c1-11-3-2-9-7-6(11)4-8-5-10-7/h4-5H,2-3H2,1H3,(H,8,9,10) |
Clé InChI |
UAKWCGJJYFAPSS-UHFFFAOYSA-N |
SMILES canonique |
CN1CCNC2=NC=NC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)


![4,7-Dinitroso-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-B]pyrazine](/img/structure/B13817809.png)
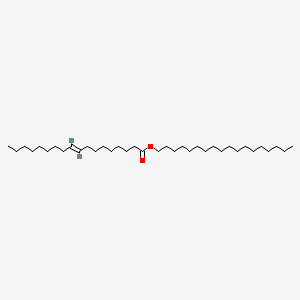
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)
